molecular formula C6H5ClN2O B8650235 4-Chloropyridine-3-carboxaldehyde oxime

4-Chloropyridine-3-carboxaldehyde oxime

Cat. No. B8650235
M. Wt: 156.57 g/mol
InChI Key: MKJYDOKLIMMJDA-UHFFFAOYSA-N
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Patent
US07037921B2

Procedure details

Combine 4-chloropyridine-3-carboxaldehyde (2.75 g, 0.020 mol) with hydroxylamine hydrochloride (1.38 g, 0.021 mol) and ice (50 g) in an ethanol/water (25 mL/25 mL) mixture. Add aqueous sodium hydroxide (2.00 g, 0.049 mol, in 25 mL of water) dropwise and stir for 3 h near ambient temperature. Adjust the mixture to approx. pH 7.0 with aqueous hydrochloric acid and extract with diethyl ether. Dry the combined extracts over sodium sulfate and concentrate in vacuo which leaves the desired crude oxime (2.67 g, 88%). MS(ES): (M+1)+ 156.0, 158.0 m/z.
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethanol water
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[CH:8]=O.Cl.[NH2:11][OH:12].[OH-].[Na+].Cl>C(O)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[CH:8]=[N:11][OH:12] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)C=O
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
ethanol water
Quantity
25 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined extracts over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo which

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC=C1)C=NO
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.